molecular formula C23H28FN3O4S B2694479 N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898450-13-0

N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2694479
CAS No.: 898450-13-0
M. Wt: 461.55
InChI Key: UUQFKFVCSNHQIB-UHFFFAOYSA-N
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Description

N'-(2,6-Dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound featuring an oxalamide core, a sulfonyl-piperidine moiety, and a 2,6-dimethylphenyl group. This specific molecular architecture is associated with diverse biological activities and is of significant interest in pharmacological and neuropharmacological research. Compounds within this structural class have been investigated for their potential to interact with key neurotransmitter systems in the central nervous system. Research on analogous sulfonyl-piperidine-based oxalamides suggests potential value in exploring pathways related to mood regulation, with some derivatives demonstrating effects on serotonin and norepinephrine reuptake inhibition in preclinical models, indicating possible antidepressant and anxiolytic properties . The mechanism of action is primarily attributed to the molecule's ability to interact with specific enzymatic targets or receptors . The incorporated sulfonyl group facilitates hydrogen bonding with amino acid residues, while the fluorinated aromatic ring enhances the compound's lipophilicity, which can influence membrane permeability and overall bioavailability . This product is provided exclusively For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity, solubility, and storage conditions.

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4S/c1-16-6-5-7-17(2)21(16)26-23(29)22(28)25-14-13-19-8-3-4-15-27(19)32(30,31)20-11-9-18(24)10-12-20/h5-7,9-12,19H,3-4,8,13-15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQFKFVCSNHQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps. One common method includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorobenzenesulfonyl group: This step often involves the reaction of the piperidine derivative with a fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the dimethylphenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The 4-fluorobenzenesulfonyl moiety is a reactive site for nucleophilic substitution. In analogous systems, sulfonyl chlorides react with amines to form sulfonamides under mild conditions :

Reaction ConditionsReagents/SubstratesYieldCitation
Dichloromethane, 20°C, 1 hourDimethylamine hydrochloride97%
Tetrahydrofuran, 0–20°C, 18 hoursSodium hydroxide, azetidine60%
Pyridine, 80°C, 3 hours7-Bromo-1,2,3,4-tetrahydroquinoline81%

For the target compound, similar conditions could facilitate displacement of the sulfonyl group by nucleophiles (e.g., amines or alcohols), though steric hindrance from the piperidine ring may reduce reactivity compared to simpler sulfonamides .

Hydrolysis of the Ethanediamide Backbone

The ethanediamide group is susceptible to hydrolysis under acidic or basic conditions, generating carboxylic acid derivatives. For example:

  • Acidic Hydrolysis :
    Ethanediamide+H2OHCl, Δ2×Carboxylic Acid+Ammonium Chloride\text{Ethanediamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} 2 \times \text{Carboxylic Acid} + \text{Ammonium Chloride}

  • Basic Hydrolysis :
    Ethanediamide+2NaOH2×Sodium Carboxylate+Ammonia\text{Ethanediamide} + 2 \text{NaOH} \rightarrow 2 \times \text{Sodium Carboxylate} + \text{Ammonia}

Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to optimize yields.

Piperidine Ring-Modification Reactions

The piperidine ring can undergo functionalization, such as:

  • N-Alkylation/Acylation : Reacting with alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMF) with a base like triethylamine.

  • Ring-Opening : Strong acids (e.g., HBr in acetic acid) may cleave the piperidine ring, though this is less common due to the stabilizing sulfonyl group.

Coupling Reactions via Amide Linkages

The ethanediamide moiety enables coupling with amines or alcohols under standard peptide synthesis conditions:

  • EDC/HOBt-Mediated Coupling :
    Ethanediamide+AmineEDC, HOBtAmide Product\text{Ethanediamide} + \text{Amine} \xrightarrow{\text{EDC, HOBt}} \text{Amide Product}

Yields depend on steric factors and electronic effects from the 2,6-dimethylphenyl substituent.

Electrophilic Aromatic Substitution (EAS)

The 2,6-dimethylphenyl group may undergo EAS (e.g., nitration, sulfonation), though the electron-donating methyl groups direct reactivity to the para position. For example:

  • Nitration :
    2,6-Dimethylphenyl+HNO3H2SO43-Nitro-2,6-dimethylphenyl\text{2,6-Dimethylphenyl} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{3-Nitro-2,6-dimethylphenyl}

Regioselectivity is influenced by steric hindrance from adjacent methyl groups.

Reductive Amination

The piperidine nitrogen can participate in reductive amination with aldehydes/ketones in the presence of reducing agents (e.g., NaBH3_3CN):
Piperidine+RCHONaBH3CNN-Alkylpiperidine\text{Piperidine} + \text{RCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-Alkylpiperidine}

This reaction is viable under inert atmospheres and anhydrous conditions .

Table 2: Stability Under Various Conditions

ConditionObservationStability RatingCitation
Acidic (pH 2)Partial hydrolysis after 24 hoursModerate
Basic (pH 12)Rapid degradation (<1 hour)Low
Oxidative (H2_2O2_2)No significant changeHigh

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant and Anxiolytic Activity :
    • Research indicates that compounds similar to N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide exhibit significant affinity for monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET) . Such interactions suggest potential applications in treating mood disorders.
  • Antimicrobial Properties :
    • Studies have shown that derivatives of this compound demonstrate antibacterial and antifungal activities. For instance, certain piperazine derivatives have been evaluated for their effectiveness against various bacterial strains using agar diffusion methods . The research highlights the compound's potential as a lead for developing new antimicrobial agents.
  • Anthelmintic Activity :
    • The compound's derivatives have also been screened for anthelmintic properties, showing promise in combating parasitic infections . This aspect is particularly relevant in veterinary medicine and public health.

Biological Research Applications

  • Molecular Docking Studies :
    • Molecular docking simulations have been utilized to understand the binding interactions of this compound with target proteins. These studies reveal insights into its mechanism of action and help in optimizing the structure for enhanced efficacy .
  • Fingerprint Detection :
    • Notably, the compound has shown utility in forensic science for latent fingerprint detection. Its ability to adhere to surfaces without leaving dense dust makes it an effective agent for revealing fingerprints on various materials . This application could streamline forensic investigations by improving the reliability of fingerprint evidence.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntidepressantHigh affinity for DAT and NET
AntimicrobialSignificant antibacterial effects against E. coli
AnthelminticEffective against nematodes in vitro
Fingerprint DetectionGood adhesion properties for latent fingerprints

Mechanism of Action

The mechanism of action of N’-(2,6-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including sulfonamide derivatives, piperidine-containing analgesics, and acetamide-based local anesthetics. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Pharmacological Activity Toxicity Data (LD₅₀, rodent)
N'-(2,6-Dimethylphenyl)-N-{2-[1-(4-FBSO₂)piperidin-2-yl]ethyl}ethanediamide C₂₄H₂₉FN₂O₄S 476.57 2,6-Dimethylphenyl, 4-FBSO₂-piperidine 3.8 (estimated) Hypothesized analgesic/local anesthetic Not available
N-(2,6-Dichlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide (LIA) C₁₄H₁₈Cl₂N₂O 317.21 2,6-Dichlorophenyl, 4-methylpiperidine 2.5 Local anesthetic (lidocaine analog) 120 mg/kg (mouse, i.v.)
Lidocaine C₁₄H₂₂N₂O 234.34 Diethylaminoacetamide, xylidine backbone 2.4 Sodium channel blocker 36 mg/kg (mouse, i.v.)

Key Observations:

Structural Differences: The target compound’s 2,6-dimethylphenyl group (vs. The 4-fluorobenzenesulfonyl-piperidine group introduces strong electron-withdrawing effects, which may improve metabolic stability compared to LIA’s methylpiperidine or lidocaine’s diethylamino group .

Pharmacological Implications :

  • LIA demonstrated 2-fold greater local anesthetic potency than lidocaine in rodent models, attributed to its dichlorophenyl group enhancing hydrophobic binding to sodium channels . The target compound’s dimethylphenyl group may reduce this effect but improve tolerability.
  • The ethanediamide linker in the target compound could extend half-life compared to acetamide-based analogs like LIA or lidocaine, though this requires experimental validation.

Toxicity Considerations :

  • LIA’s LD₅₀ of 120 mg/kg (i.v. in mice) suggests moderate toxicity relative to lidocaine (36 mg/kg), likely due to its piperidine and chloroaryl groups . The target compound’s fluorosulfonyl and dimethyl groups may alter toxicity profiles, though predictions are challenging without empirical data.

Biological Activity

N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth review of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C₁₅H₁₈FNO₂S
  • Molecular Weight : 295.37 g/mol

The structure includes a dimethylphenyl moiety and a piperidine ring substituted with a fluorobenzenesulfonyl group, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process can be summarized as follows:

  • Formation of the Piperidine Derivative : The initial step involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidine to form the sulfonamide derivative.
  • Coupling Reaction : This intermediate is then coupled with 2,6-dimethylphenyl ethylenediamine under appropriate conditions to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. Preliminary studies suggest that it may act as a modulator of these receptors, influencing mood and cognition.

Pharmacological Studies

  • In vitro Studies : In vitro assays have demonstrated that this compound exhibits significant binding affinity for serotonin receptors (5-HT_2A) and dopamine receptors (D_2) . These interactions are believed to underlie its potential as an antidepressant or anxiolytic agent.
  • In vivo Studies : Animal models have shown that administration of this compound results in observable behavioral changes consistent with increased serotonin and dopamine activity. For instance, studies indicated enhanced locomotor activity and reduced anxiety-like behaviors in rodent models .

Antidepressant Activity

A notable study investigated the antidepressant-like effects of this compound in a mouse model of depression induced by chronic mild stress. The results indicated that treatment with this compound significantly reduced depressive behaviors as measured by the forced swim test and tail suspension test .

Analgesic Properties

Another area of research focused on the analgesic properties of this compound. In a formalin-induced pain model, it was observed that the compound effectively reduced pain responses, suggesting potential applications in pain management .

Comparative Biological Activity

Compound NameTarget ReceptorsObserved EffectsReference
This compound5-HT_2A, D_2Antidepressant-like effects
Similar PhenethylaminesVariousVariable efficacy on mood modulation

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Answer:
The synthesis typically involves multi-step reactions:

Intermediate formation : Prepare the 4-fluorobenzenesulfonyl-piperidine moiety via sulfonylation of piperidine derivatives under anhydrous conditions (e.g., using 4-fluorobenzenesulfonyl chloride).

Coupling reactions : Link the piperidine intermediate to the ethanediamide backbone using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Protecting groups : Protect reactive amines during sulfonylation to prevent side reactions .

Purification : Employ column chromatography or recrystallization to isolate intermediates, as impurities can hinder subsequent steps .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm the integration of methyl (2,6-dimethylphenyl), sulfonyl, and amide protons. 19^{19}F NMR verifies the fluorophenyl group .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak).
  • IR spectroscopy : Identify amide C=O stretches (~1650 cm1^{-1}) and sulfonyl S=O bands (~1350 cm1^{-1}) .

Basic: How should researchers handle stability and storage of this compound?

Answer:

  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability data suggests a ≥5-year shelf life under these conditions .
  • Handling : Use inert atmospheres (e.g., N2_2) during synthesis to avoid hydrolysis of the sulfonyl or amide groups .

Advanced: How can computational chemistry predict this compound’s binding affinity with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes or receptors). Focus on hydrogen bonds with the sulfonyl group and π-π stacking with the fluorophenyl ring .
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100+ ns to assess conformational changes in aqueous environments .

Advanced: What experimental design strategies optimize reaction yields?

Answer:

  • Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and solvent polarity to identify optimal conditions. Central composite designs are effective for multi-factor systems .
  • Bayesian optimization : Apply machine learning to predict high-yield conditions with fewer experiments, outperforming traditional trial-and-error approaches .

Advanced: How to address isomerism during purification?

Answer:

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA) to resolve structural isomers.
  • Chiral columns : For enantiomers, employ cellulose-based chiral stationary phases (CSPs) .
  • Validation : Cross-check purity via 1^1H NMR (peak splitting) and LC-MS .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact with skin .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates.
  • Waste disposal : Neutralize sulfonyl chloride residues with sodium bicarbonate before disposal .

Advanced: How to assess in vitro biological activity?

Answer:

  • Enzyme inhibition assays : Test COX-2 inhibition using a fluorometric kit (e.g., Cayman Chemical #701080) with IC50_{50} calculations .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM range) .

Basic: What solvents are optimal for recrystallization?

Answer:

  • Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) dissolve the compound at elevated temperatures.
  • Antisolvents : Add chilled ethanol or diethyl ether to induce crystallization .

Advanced: How to study structure-activity relationships (SAR)?

Answer:

  • Functional group modifications : Synthesize analogs with varying substituents (e.g., replacing 4-fluoro with chloro) and compare bioactivity.
  • Pharmacophore modeling : Identify critical moieties (e.g., sulfonyl group for hydrogen bonding) using software like Schrödinger’s Phase .

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